Home > Products > Screening Compounds P20260 > Lenalidomide-CO-PEG1-propargyl
Lenalidomide-CO-PEG1-propargyl -

Lenalidomide-CO-PEG1-propargyl

Catalog Number: EVT-15637069
CAS Number:
Molecular Formula: C19H19N3O5
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-CO-PEG1-propargyl is a synthetic compound derived from lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain other hematological malignancies. This compound features a carbonyl group linked to a polyethylene glycol chain and a propargyl functional group, enhancing its solubility and bioavailability. The incorporation of these moieties allows for innovative applications in targeted protein degradation, particularly through Proteolysis Targeting Chimeras technology, which links E3 ligase ligands to facilitate the ubiquitination and degradation of specific target proteins .

Source

Lenalidomide itself is a well-studied compound with established therapeutic properties, while Lenalidomide-CO-PEG1-propargyl is synthesized as a derivative to improve upon these properties. The synthesis typically involves multiple steps that ensure high yield and purity of the final product .

Classification

Lenalidomide-CO-PEG1-propargyl falls under the category of immunomodulatory drugs and is classified as a synthetic compound due to its derivation from lenalidomide through chemical modification. Its unique structure positions it within the realm of targeted therapeutics, particularly in cancer treatment research.

Synthesis Analysis

The synthesis of Lenalidomide-CO-PEG1-propargyl involves several intricate steps:

  1. Starting Material: The process begins with lenalidomide as the base compound.
  2. Formation of Carbonyl Group: A carbonyl group is introduced through appropriate chemical reactions involving reagents that facilitate this transformation.
  3. Linking Polyethylene Glycol: The polyethylene glycol chain is then attached to enhance solubility.
  4. Incorporation of Propargyl Group: Finally, the propargyl functional group is added, which may involve coupling reactions with specific reagents under controlled conditions to ensure optimal yield.

These steps require precise control over reaction conditions such as temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .

Molecular Structure Analysis

The molecular formula for Lenalidomide-CO-PEG1-propargyl is C29H39N3O10, with a molecular weight of approximately 589.642 g/mol. The structure includes:

  • A lenalidomide core, which contributes to its biological activity.
  • A carbonyl group (C=O) that enhances reactivity.
  • A polyethylene glycol chain, which improves solubility and pharmacokinetic properties.
  • A propargyl group (C≡C) that allows for further conjugation with target proteins.

The molecular structure can be represented using the SMILES notation: O=C(CCOCCOCCOCCOCCOCCOCC#C)NC1=CC=C2C(=O)N(CC2=C1)C1CCC(=O)NC1=O .

Chemical Reactions Analysis

Lenalidomide-CO-PEG1-propargyl participates in various chemical reactions due to its functional groups:

  • Ubiquitination Reactions: The propargyl group can facilitate conjugation reactions with E3 ligases, promoting ubiquitination of target proteins.
  • Hydrolysis Reactions: The carbonyl group may undergo hydrolysis under suitable conditions, affecting its stability and reactivity.

These reactions are crucial for its application in targeted protein degradation strategies, enabling modulation of cellular pathways involved in disease processes .

Mechanism of Action

The mechanism by which Lenalidomide-CO-PEG1-propargyl exerts its effects involves several key processes:

  1. Binding to E3 Ligases: The compound binds to specific E3 ligases through its propargyl moiety.
  2. Promotion of Ubiquitination: This binding facilitates the ubiquitination of target proteins, marking them for degradation by the proteasome.
  3. Modulation of Cellular Pathways: By degrading specific proteins involved in cancer progression or immune response, it effectively alters cellular signaling pathways.

Research into this mechanism provides insights into optimizing designs for similar compounds aimed at enhancing therapeutic efficacy against malignancies .

Physical and Chemical Properties Analysis

Lenalidomide-CO-PEG1-propargyl exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid or powder form.
  • Solubility: Enhanced due to the polyethylene glycol component, making it soluble in aqueous solutions.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

These properties are essential for determining its usability in laboratory settings and potential therapeutic applications .

Applications

Lenalidomide-CO-PEG1-propargyl has several scientific applications:

  • Targeted Protein Degradation: Utilized in research focused on developing new therapies that require precise control over protein levels within cells.
  • Cancer Research: Its ability to modulate immune responses makes it valuable in studies aimed at understanding tumor microenvironments and resistance mechanisms in cancer therapy.

The innovative design bridges traditional immunomodulatory effects with cutting-edge therapeutic strategies, positioning it as a promising candidate for future research and clinical applications .

Properties

Product Name

Lenalidomide-CO-PEG1-propargyl

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-prop-2-ynoxypropanamide

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C19H19N3O5/c1-2-9-27-10-8-17(24)20-14-5-3-4-12-13(14)11-22(19(12)26)15-6-7-16(23)21-18(15)25/h1,3-5,15H,6-11H2,(H,20,24)(H,21,23,25)

InChI Key

VHRUKKMLNYZDJL-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.